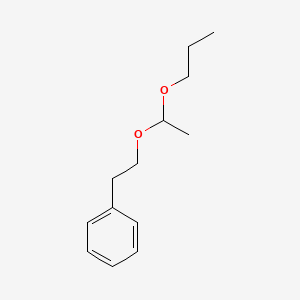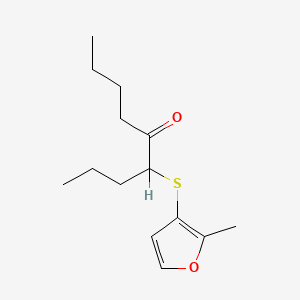
1-Bromo-4-iodobutane
Overview
Description
1-Bromo-4-iodobutane is an organic compound with the molecular formula C4H8BrI. It is a member of the alkyl halides family, where a butane chain is substituted with a bromine atom at the first carbon and an iodine atom at the fourth carbon. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry .
Preparation Methods
1-Bromo-4-iodobutane can be synthesized through several methods. One common synthetic route involves the halogen exchange reaction, where 1-bromo-4-chlorobutane is reacted with sodium iodide in acetone. The reaction proceeds via an SN2 mechanism, where the iodide ion displaces the chlorine atom, resulting in the formation of this compound .
Industrial production methods often involve the direct halogenation of butane derivatives. For instance, 1,4-dibromobutane can be treated with iodine in the presence of a catalyst to yield this compound. The reaction conditions typically include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Chemical Reactions Analysis
1-Bromo-4-iodobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of both bromine and iodine atoms. Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, this compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Scientific Research Applications
1-Bromo-4-iodobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: In biology, it is used to modify biomolecules through halogenation reactions, aiding in the study of enzyme mechanisms and protein functions.
Material Science: This compound is employed in the preparation of polymers and other advanced materials due to its ability to introduce halogen atoms into polymer chains.
Medicinal Chemistry: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-bromo-4-iodobutane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the compound acts as an electrophile, where the carbon atoms bonded to the halogens are susceptible to attack by nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the halogen atom, forming a new bond with the carbon atom .
In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a double bond and the elimination of the halogen atom .
Comparison with Similar Compounds
1-Bromo-4-iodobutane can be compared with other similar compounds such as:
1-Bromo-4-chlorobutane: Similar in structure but with a chlorine atom instead of iodine.
1,4-Diiodobutane: Contains two iodine atoms, making it highly reactive in both substitution and elimination reactions.
The uniqueness of this compound lies in its dual halogen substitution, which provides a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrI/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKIYVSAPHPZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337740 | |
| Record name | 1-Bromo-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89044-65-5 | |
| Record name | 1-Bromo-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















